molecular formula C25H26N4O5 B2625660 6-(4-butoxyphenyl)-2-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1357870-99-5

6-(4-butoxyphenyl)-2-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2625660
CAS RN: 1357870-99-5
M. Wt: 462.506
InChI Key: QVNRBRAHTFIBGJ-UHFFFAOYSA-N
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Description

6-(4-butoxyphenyl)-2-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preliminary Biological Evaluation

A study by Yengoyan et al. (2018) establishes simple pathways for synthesizing a series of novel pyridazin-3(2H)-one derivatives, including those combining a pyrazolyl-pyridazine moiety with various heterocyclic rings. Preliminary screenings of these compounds revealed significant plant growth stimulant activity, with the most active compounds selected for further studies and field trials (Yengoyan et al., 2018).

Heterocyclic Derivatives Characterization

El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, leading to the formation of compounds with significant potential for further chemical investigation. This work contributes to the chemical characterization and potential applications of pyridazin-3(2H)-one derivatives in various scientific fields (El‐Sayed et al., 2008).

Solvent Effects on Synthesis

The study by Sayed et al. (1993) explores the effects of different solvents on the synthesis of pyridazinones and their reactions, highlighting the adaptability of these compounds' synthesis to various chemical environments and their potential for diverse applications in scientific research (Sayed et al., 1993).

Antimicrobial and Antiviral Activity

Research by Abou-Elmagd et al. (2015) and Hashem et al. (2007) demonstrates the antimicrobial and antiviral potential of pyridazin-3(2H)-one derivatives, offering a promising avenue for the development of new therapeutic agents (Abou-Elmagd et al., 2015); (Hashem et al., 2007).

Anti-Inflammatory Activity without Acute Gastrotoxicity

Szandruk-Bender et al. (2021) present novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone that exhibit anti-inflammatory activity without the acute gastrotoxic effects often associated with NSAIDs. This research offers insights into safer therapeutic options for inflammation treatment (Szandruk-Bender et al., 2021).

properties

IUPAC Name

6-(4-butoxyphenyl)-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-4-5-12-33-19-8-6-17(7-9-19)22-10-11-24(30)29(27-22)16-23-26-25(28-34-23)18-13-20(31-2)15-21(14-18)32-3/h6-11,13-15H,4-5,12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNRBRAHTFIBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-butoxyphenyl)-2-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

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